Home > Products > Screening Compounds P90448 > GemifloxacinMesylatehydrate
GemifloxacinMesylatehydrate -

GemifloxacinMesylatehydrate

Catalog Number: EVT-13282709
CAS Number:
Molecular Formula: C19H26FN5O8S
Molecular Weight: 503.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Gemifloxacin mesylate hydrate is derived from the parent compound gemifloxacin, which is a fluoroquinolone antibiotic. Fluoroquinolones are characterized by their ability to inhibit bacterial DNA gyrase and topoisomerase IV, enzymes crucial for bacterial DNA replication and transcription. The mesylate form enhances the solubility and stability of gemifloxacin in aqueous solutions, facilitating its pharmaceutical applications.

Synthesis Analysis

Methods and Technical Details

The synthesis of gemifloxacin mesylate hydrate involves several steps:

  1. Starting Materials: The synthesis begins with 1-(5-amino-2-pyridinyl)-6-fluoro-4-oxo-1-cyclopropane carboxylic acid, which undergoes various chemical transformations.
  2. Formation of Mesylate: The carboxylic acid group is converted into a mesylate ester using methanesulfonyl chloride in the presence of a base, such as triethylamine.
  3. Hydration: The resulting mesylate compound is then hydrated to yield gemifloxacin mesylate hydrate.

These steps are typically conducted under controlled conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Reactions and Technical Details

Gemifloxacin mesylate hydrate can undergo various chemical reactions, including:

  1. Hydrolysis: In the presence of water, the mesylate group can be hydrolyzed back to the corresponding carboxylic acid.
  2. Substitution Reactions: The amino group on the piperazine ring can participate in nucleophilic substitution reactions with electrophiles.
  3. Oxidation: Under certain conditions, the compound may be oxidized to form more reactive species.

These reactions are significant for understanding the compound's stability and reactivity in biological systems.

Mechanism of Action

Process and Data

Gemifloxacin exerts its antibacterial effects by inhibiting bacterial DNA gyrase and topoisomerase IV. These enzymes are essential for:

  • DNA Replication: They facilitate the unwinding and separation of DNA strands during replication.
  • Transcription: They help in the transcription process by managing DNA supercoiling.

By inhibiting these enzymes, gemifloxacin prevents bacterial cell division and leads to cell death. This mechanism makes it effective against a wide range of bacterial infections.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

  • Appearance: Gemifloxacin mesylate hydrate typically appears as a white to off-white crystalline powder.
  • Solubility: It is soluble in water, methanol, and dimethyl sulfoxide but insoluble in organic solvents like hexane.
  • Melting Point: The melting point ranges between 200°C to 210°C, indicating thermal stability.
PropertyValue
Molecular FormulaC17H19F2N3O4SH2OC_{17}H_{19}F_{2}N_{3}O_{4}S\cdot H_{2}O
Molecular Weight388.42 g/mol
Melting Point200°C - 210°C
SolubilitySoluble in water
Applications

Scientific Uses

Gemifloxacin mesylate hydrate is primarily used in clinical settings for treating:

  • Respiratory Infections: Effective against pathogens responsible for pneumonia and bronchitis.
  • Urinary Tract Infections: Utilized in cases where traditional antibiotics may fail due to resistance.
  • Skin Infections: Applied in treating skin infections caused by susceptible bacteria.

In addition to therapeutic uses, research is ongoing into its application in nanoparticle formulations for enhanced delivery mechanisms, potentially improving efficacy against resistant strains of bacteria .

Synthetic Pathways and Optimization

Novel Synthetic Routes for Gemifloxacin Mesylate Hydrate

The core synthetic strategy involves constructing the 1,8-naphthyridine scaffold followed by introducing the (4Z)-3-(aminomethyl)-4-(methoxyimino)pyrrolidinyl sidechain. A patented convergent approach (Scheme 1) optimizes yield and purity through protected intermediates:

Scheme 1: Convergent Synthesis Route

  • Quinolone Core Formation: 1-Cyclopropyl-6,7-difluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid undergoes nucleophilic displacement at C7 with (4Z)-3-(N-Boc-aminomethyl)-4-(methoxyimino)pyrrolidine [5] [8].
  • Acidolytic Deprotection: The Boc-protected intermediate is treated with mineral acids (HCl, HBr) or acidic resins in aprotic solvents (acetonitrile, THF) to liberate the primary amine [8].
  • Salt Formation: The free base reacts with methanesulfonic acid in mixed solvents (e.g., acetonitrile/water) to precipitate the mesylate salt. Hydration is controlled during crystallization [5].

Table 1: Comparative Analysis of Synthetic Routes

RouteKey Step ConditionsOverall YieldPurity (HPLC)Limitations
Linear SynthesisSequential sidechain buildup on naphthyridine core42-48%≤97%Epimerization risk at C4-imino bond
Convergent Route (Protected)Boc-pyrrolidine coupling → deprotection68-75%≥99.5%Requires anhydrous deprotection conditions
One-Pot Coupling-DeprotectionAqueous acid mediation55-60%98.5%Hydrate polymorphism issues

Microwave-assisted coupling reduces reaction times by 60% versus reflux conditions while maintaining yields >70%. Solvent screening identified acetonitrile as optimal, minimizing diastereomer formation versus alcohols or DMF [5] [8].

Role of Methanesulfonic Acid in Salt Formation and Hydrate Stabilization

Methanesulfonic acid (MSA) enables crystalline hydrate formation through three synergistic effects:

  • Ion Pair Stabilization: The sulfonate anion forms strong hydrogen bonds with the protonated quinolone carboxylate (bond distance: 2.65 Å, confirmed by XRD). This creates a stable lattice accommodating water molecules in defined channels [7].
  • Hydrate Polymorph Control: MSA concentration dictates hydrate stoichiometry:
  • 0.8-1.2 equiv yields monohydrate (thermodynamically stable)
  • >1.5 equiv favors sesquihydrate (hygroscopic) [5]
  • pH-Dependent Solubility: Mesylate salt formation near pH 3.5 maximizes crystallization yield. Deviations >±0.2 pH units promote amorphous precipitation [7].

FT-IR studies confirm hydrate stability: crystalline monohydrate shows sharp O-H stretches at 3480 cm⁻¹ and 3395 cm⁻¹, while amorphous forms exhibit broad peaks >3400 cm⁻¹. The sulfonate group’s electron-withdrawing nature enhances lattice energy (ΔHₛ = -143 kJ/mol) versus hydrochloride salts (ΔHₛ = -118 kJ/mol), reducing hygroscopicity [1] [7].

Process Optimization for Industrial-Scale Synthesis

Key enhancements address throughput, purity, and polymorph control:

  • Reaction Engineering: Continuous flow reactors achieve 99% conversion in coupling steps with residence times <30 minutes (vs. 8h batch), suppressing dihydroxylated byproducts [4] [8].
  • Impurity Profiling: Major impurities include:
  • C4-epimer (≤0.3%): Controlled via reaction temperature <40°C
  • N-Desmethyl gemifloxacin (≤0.1%): Minimized by inert atmosphere processing [5]
  • Solvent Recovery: Isopropanol/water mixtures enable >90% solvent reclamation via distillation while maintaining hydrate phase purity [8].

Table 2: Optimization Parameters for Industrial Production

ParameterBench ScaleOptimized Plant ProcessImpact
Coupling Temperature80-85°C65-70°CEpimer reduction from 1.2% to 0.15%
MSA Equivalents1.51.05Monohydrate consistency: 99.8%
Crystallization Cooling Rate5°C/min0.5°C/minMean crystal size: 120μm (improved filtration)
Drying Gas Humidity<10% RH30-35% RHPrevents dehydration to anhydrate

Purity is maintained >99.9% through crystallization-coupled polishing, replacing chromatography [4] [8].

Comparative Analysis of Crystallization Techniques

Hydrate stability demands precise crystallization control:

Anti-Solvent Crystallization

  • Process: Gemifloxacin free base dissolved in acetonitrile + MSA, then water added (3:1 v/v)
  • Outcome: Needle-like crystals (AR 8:1), rapid kinetics but aggregates form
  • Limitations: Requires high-speed agitation (≥500 rpm) to prevent agglomeration [5]

Cooling Crystallization

  • Process: Saturated aqueous MSA solution cooled from 50°C → 5°C at 0.5°C/min
  • Outcome: Plate-like crystals (AR 3:1), excellent flowability
  • Polymorph Control: 95% monohydrate with 0.3% water content variability [8]

Evaporative Crystallization

  • Process: Slow water removal under 30-35% RH at 40°C
  • Outcome: Large aggregates requiring milling; risk of form conversion
  • Utility: Primarily for sesquihydrate production [5]

Table 3: Crystallization Technique Performance Metrics

MethodCrystal HabitMedian Size (D50)Hydrate ConsistencyFiltration Rate
Anti-SolventNeedles80μm98.5% monohydrate120 L/h/m² (clogging risk)
CoolingPlates150μm99.8% monohydrate350 L/h/m²
EvaporativeAgglomerates500μm90% mono + 10% sesqui80 L/h/m² (after milling)

Cooling crystallization emerges as the optimal method, providing phase-pure monohydrate with suitable particle size distribution for tablet compression. Water activity (a𝓌) control at 0.6-0.7 during crystallization prevents polymorphic transitions during storage [5] [7] [8].

Properties

Product Name

GemifloxacinMesylatehydrate

IUPAC Name

7-[(4Z)-3-(aminomethyl)-4-methoxyiminopyrrolidin-1-yl]-1-cyclopropyl-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid;methanesulfonic acid;hydrate

Molecular Formula

C19H26FN5O8S

Molecular Weight

503.5 g/mol

InChI

InChI=1S/C18H20FN5O4.CH4O3S.H2O/c1-28-22-14-8-23(6-9(14)5-20)17-13(19)4-11-15(25)12(18(26)27)7-24(10-2-3-10)16(11)21-17;1-5(2,3)4;/h4,7,9-10H,2-3,5-6,8,20H2,1H3,(H,26,27);1H3,(H,2,3,4);1H2/b22-14+;;

InChI Key

VMUUQFAQJJVUSS-JYFUHLDJSA-N

Canonical SMILES

CON=C1CN(CC1CN)C2=C(C=C3C(=O)C(=CN(C3=N2)C4CC4)C(=O)O)F.CS(=O)(=O)O.O

Isomeric SMILES

CO/N=C/1\CN(CC1CN)C2=C(C=C3C(=O)C(=CN(C3=N2)C4CC4)C(=O)O)F.CS(=O)(=O)O.O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.